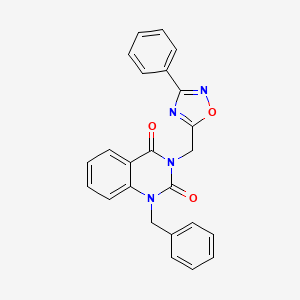
1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains a quinazoline-2,4-dione core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The 1-benzyl and 3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) groups are substituents on this core.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazoline-2,4-dione core, followed by the addition of the substituents through various organic reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline-2,4-dione core would contribute to the rigidity of the molecule, while the substituents would likely influence its overall shape and properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The quinazoline-2,4-dione core is likely to be relatively stable, but the substituents may be reactive under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces.Scientific Research Applications
Synthesis and Chemical Properties
1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and related compounds have been extensively studied for their unique chemical properties and synthesis methods. For instance, Gorelik et al. (1971) explored the formation of hydroquinones and their subsequent conversion into quinones, demonstrating the reactivity of similar compounds in chemical synthesis (Gorelik et al., 1971). Additionally, Gupta et al. (2008) investigated the synthesis and physicochemical properties of quinazolinone derivatives, providing insights into the structure and reactivity of these compounds (Gupta et al., 2008).
Antimicrobial Activity
Compounds related to 1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been evaluated for their antimicrobial properties. Gupta et al. (2008) found that certain quinazolinone derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Gupta et al., 2008).
Catalytic Synthesis
Research by Gharib et al. (2013) and Wu et al. (2010) on the catalytic synthesis of quinazoline derivatives highlights the importance of these compounds in green chemistry. These studies provide a framework for synthesizing complex heterocyclic compounds using environmentally friendly methods (Gharib et al., 2013); (Wu et al., 2010).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) explored the analgesic and anti-inflammatory activities of oxadiazole derivatives linked to the quinazolinone ring. Their findings indicate the potential of these compounds in developing new therapeutic agents for pain and inflammation (Dewangan et al., 2016).
Multicomponent Reactions
The work of Ren et al. (2015) on multicomponent reactions involving quinazoline derivatives showcases the versatility of these compounds in complex chemical syntheses. Their research contributes to the development of efficient synthesis methods for heterocyclic compounds (Ren et al., 2015).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Future Directions
The study of such complex organic compounds is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications.
properties
IUPAC Name |
1-benzyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-23-19-13-7-8-14-20(19)27(15-17-9-3-1-4-10-17)24(30)28(23)16-21-25-22(26-31-21)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVTKWBGXZKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)
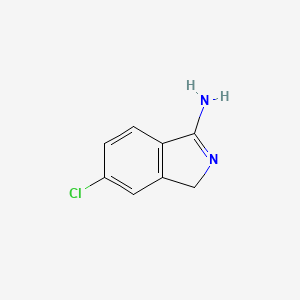
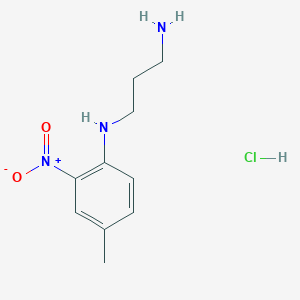
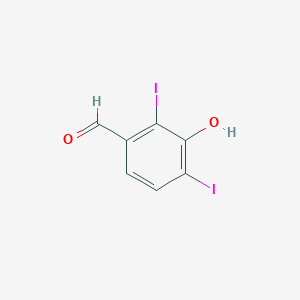
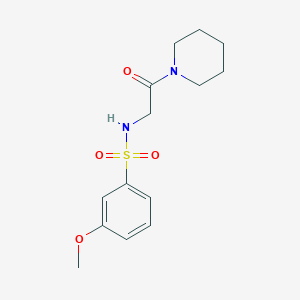
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
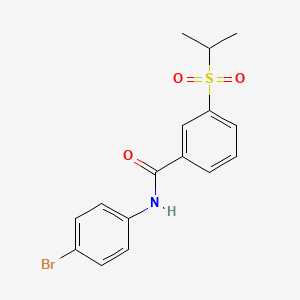
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
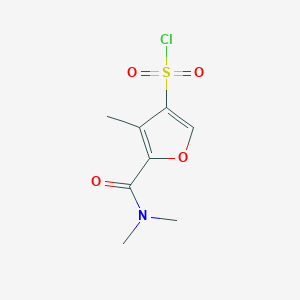
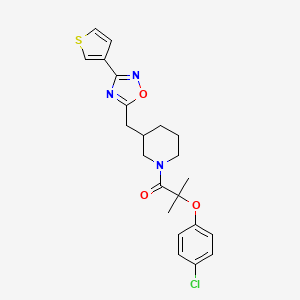
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)
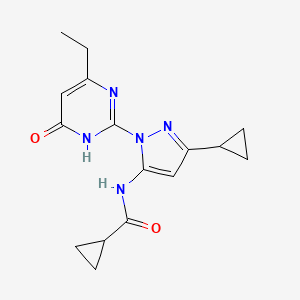
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)